Tri(cyclohexa-2,5-dien-1-yl)silane
Overview
Description
Tri(cyclohexa-2,5-dien-1-yl)silane is an organosilicon compound with the molecular formula C18H22Si. It is known for its stability and ease of handling, making it a valuable surrogate for monosilane (SiH4) in various chemical reactions . The compound consists of a silicon atom bonded to three cyclohexa-2,5-dien-1-yl groups, which are derivatives of cyclohexadiene.
Mechanism of Action
Target of Action
Tri(cyclohexa-2,5-dien-1-yl)silane primarily targets the formation of silicon compounds with carbon substituents in synthetic chemistry . It acts as a surrogate of monosilane (SiH4), a compound that is difficult to handle due to its pyrophoric and toxic nature .
Mode of Action
This compound operates through a sequence of palladium-catalyzed Si–H arylation and B(C6F5)3-promoted deprotection and transfer hydrosilylation . In the presence of catalytic amounts of B(C6F5)3, an allylic hydride of cyclohexa-2,5-dienyl groups of this compound is transferred to form an Si-H bond-substituted silane with the release of a molecule of benzene .
Biochemical Pathways
The biochemical pathway of this compound involves the sequential replacement of two remaining cyclohexa-2,5-dienyl moieties by Si-H bonds, which proceeds smoothly and results in the release of monosilane . The released monosilane is directly applied to the transfer hydrosilylation of alkenes .
Pharmacokinetics
It is known that the compound is a solid at 20 degrees celsius and is sensitive to moisture . It is also known to be a safe and easy-to-handle surrogate of monosilane, which can easily generate monosilane in situ .
Result of Action
The result of the action of this compound is the formation of silicon compounds decorated with different aryl and alkyl substituents . This allows for the selective and programmable synthesis of dihydro- and monohydrosilanes; aryl-substituted trihydrosilanes are also accessible in a straightforward fashion .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of moisture, which the compound is sensitive to . Additionally, the compound should be stored under inert gas to maintain its stability .
Biochemical Analysis
Biochemical Properties
Tri(cyclohexa-2,5-dien-1-yl)silane plays a significant role in biochemical reactions, particularly in the transfer hydrosilylation of alkenes. In the presence of catalytic amounts of B(C6F5)3, an allylic hydride of cyclohexa-2,5-dienyl groups of this compound is transferred to form an Si-H bond-substituted silane with the release of a molecule of benzene . This reaction highlights the compound’s ability to interact with enzymes and proteins that facilitate hydrosilylation processes. The interactions between this compound and these biomolecules are crucial for the successful execution of these biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, the generation of monosilane in situ can lead to changes in cellular signaling pathways that are sensitive to silicon-based compounds . Additionally, the presence of this compound can alter gene expression patterns, leading to changes in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to generate monosilane in situ involves the catalytic action of B(C6F5)3, which facilitates the transfer of allylic hydrides from the cyclohexa-2,5-dienyl groups to form Si-H bonds . This process involves enzyme activation and changes in gene expression that are critical for the compound’s biochemical activity. The molecular mechanism of this compound underscores its potential as a valuable tool in organic synthesis and biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is known for its stability under inert gas conditions, which allows for prolonged use in biochemical experiments . Exposure to moisture can lead to degradation, affecting its long-term efficacy. Studies have shown that this compound maintains its activity over extended periods when stored under appropriate conditions, making it a reliable reagent for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxic effects and can be used to study its biochemical properties without adverse outcomes . At higher doses, this compound may exhibit toxic effects, including skin and eye irritation . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in biochemical research.
Metabolic Pathways
This compound is involved in metabolic pathways that include the generation of monosilane and its subsequent reactions. The compound interacts with enzymes and cofactors that facilitate the transfer hydrosilylation of alkenes, leading to the formation of Si-H bonds
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution of this compound is critical for optimizing its use in biochemical experiments and ensuring its efficacy.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for the compound’s biochemical activity and its role in cellular processes.
Preparation Methods
The synthesis of Tri(cyclohexa-2,5-dien-1-yl)silane typically involves the reaction of cyclohexa-2,5-dien-1-yl derivatives with silicon-based reagents. One common method includes the use of a Schlenk tube in a glove box, where an alkene (0.300 mmol) is charged and reacted with silicon reagents under inert conditions . The reaction is often catalyzed by boron Lewis acids such as tris(pentafluorophenyl)borane (B(C6F5)3), which facilitates the transfer of allylic hydrides from the cyclohexa-2,5-dienyl groups to form Si-H bonds .
Chemical Reactions Analysis
Tri(cyclohexa-2,5-dien-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: The cyclohexa-2,5-dien-1-yl groups can be substituted with other functional groups under appropriate conditions.
Hydrosilylation: The compound is used in hydrosilylation reactions, where it adds across double bonds in alkenes to form organosilicon compounds.
Common reagents used in these reactions include boron Lewis acids, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tri(cyclohexa-2,5-dien-1-yl)silane has several scientific research applications:
Organic Synthesis: It serves as a stable and easy-to-handle surrogate for monosilane in organic synthesis, enabling the formation of various organosilicon compounds.
Material Science: The compound is used in the preparation of silicon-based materials with unique properties.
Catalysis: It is employed in catalytic processes, particularly in hydrosilylation reactions.
Comparison with Similar Compounds
Tri(cyclohexa-2,5-dien-1-yl)silane is unique due to its stability and ease of handling compared to other silanes, particularly monosilane (SiH4), which is pyrophoric and toxic . Similar compounds include:
Monosilane (SiH4): A highly reactive and toxic gas used in semiconductor manufacturing.
Triethylsilane (C6H15Si): A commonly used silane in organic synthesis.
Trimethylsilane (C3H9Si): Another silane used in various chemical reactions.
This compound stands out due to its ability to generate monosilane in situ, making it a safer and more convenient alternative for many applications.
Properties
InChI |
InChI=1S/C18H21Si/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h4-18H,1-3H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWMXBHHJZAKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C=C1)[Si](C2C=CCC=C2)C3C=CCC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807776-35-7 | |
Record name | Tri(cyclohexa-2,5-dien-1-yl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of Tri(cyclohexa-2,5-dien-1-yl)silane according to the research?
A1: this compound serves as a versatile building block for synthesizing various silanes. These include mono-, di-, trihydrosilanes, and tetraalkylsilanes []. This reagent's utility stems from its structure, allowing for further modifications and incorporation into different silicon-containing compounds.
Q2: What is the molecular formula, weight, and physical appearance of this compound?
A2:
* Molecular Formula: C18H22Si []* Molecular Weight: 266.45 g/mol []* Physical Appearance: White crystalline solid []
Q3: Are there any stability concerns regarding this compound?
A3: While generally stable, this compound exhibits gradual rearomatization when exposed to air over extended periods []. This suggests a sensitivity to oxygen, necessitating proper storage to maintain its reactivity and prevent degradation.
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